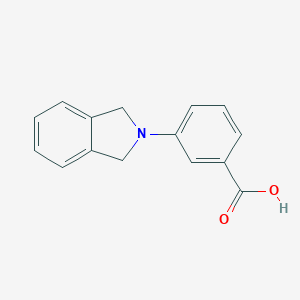

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

Descripción general

Descripción

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an isoindoline ring fused to a benzoic acid moiety, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid typically involves the reaction of isoindoline derivatives with benzoic acid or its derivatives. One common method involves the condensation of isoindoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound exhibits promising biological activities that position it as a candidate for drug development. Preliminary studies have indicated its potential as:

- Anti-inflammatory Agent : The compound's structure allows it to interact with biological targets involved in inflammatory processes.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Potential Antitumor Activity : Some studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways.

Synthesis and Modification

Various synthetic routes have been explored to produce 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its derivatives. Common methods include:

- Reactions involving organolithium compounds : These reactions allow for modifications of the isoindole structure, potentially enhancing its biological activity.

- Functional group transformations : The carboxylic acid group can be modified to improve solubility or bioavailability.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

- Binding Affinity Studies : Investigations into how the compound binds to enzymes and receptors can elucidate its mechanism of action.

- Molecular Docking Studies : These studies help predict the interaction strength between the compound and target proteins, guiding further development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Anti-inflammatory Potential

A study assessed the anti-inflammatory properties of derivatives of isoindole compounds, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Antioxidant Activity

Research evaluating antioxidant activity through DPPH and FRAP assays demonstrated that derivatives of this compound exhibited superior scavenging abilities compared to standard antioxidants like ascorbic acid . This positions the compound as a candidate for developing antioxidant therapies.

Case Study 3: Molecular Docking Studies

Molecular docking simulations revealed that 4-(1-hydroxy-3-oxo-1H-isoindol-2-yl) benzoic acid showed promising binding affinities to TNF-alpha, indicating its potential as a small molecule inhibitor against rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are mediated by the functional groups present in the compound, which form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propanoyl chloride

- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide

Uniqueness

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its isoindoline ring fused to a benzoic acid moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to an isoindoline ring, which significantly influences its biological properties. The molecular formula is , with a molecular weight of approximately 267.24 g/mol. Its unique structure allows it to interact with various biological targets.

This compound primarily acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer’s disease research, where the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Additionally, the compound has been shown to exhibit anti-inflammatory and anticancer properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and tumorigenesis.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

- HCT116 (colon cancer) : IC50 values were reported at approximately 13.7 µM.

- MBA231 (breast cancer) : IC50 values were around 15.3 µM.

These findings suggest a moderate activity profile against these cancer types, with potential for further optimization through structural modifications .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been observed in several studies where it inhibited pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a candidate for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition : A study demonstrated that the compound effectively inhibits acetylcholinesterase with an IC50 value indicating potent activity. This inhibition is crucial for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer’s.

- Antiproliferative Studies : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Mechanisms : Research highlighted that the compound modulates inflammatory pathways by decreasing levels of TNF-alpha and IL-6 in activated macrophages, showcasing its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 13.7 (HCT116) | Acetylcholinesterase inhibitor |

| 4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid | Antiviral | 7.5 (AdV5) | Enzyme inhibition |

| Benzimidazole–dioxo(benzo)isoindoline hybrid | Antiproliferative | 89.75% growth inhibition | Cell cycle arrest |

This table illustrates the varying biological activities of compounds related to or structurally similar to this compound.

Propiedades

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-6-3-7-14(8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQQNYLEULRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971416 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-83-1 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.